N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide

Antiviral HIV-1 NNRTI Indolyl Aryl Sulfone

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide (CAS 918493-37-5; molecular formula C₂₀H₁₄ClN₃O₃S; MW 411.86) is a synthetic indole-3-sulfonamide derivative. The compound belongs to the indolyl aryl sulfone (IAS) class, which has been extensively investigated for HIV-1 non-nucleoside reverse transcriptase inhibitory activity since the discovery of Merck's L-737,126.

Molecular Formula C20H14ClN3O3S
Molecular Weight 411.9 g/mol
CAS No. 918493-37-5
Cat. No. B12609519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide
CAS918493-37-5
Molecular FormulaC20H14ClN3O3S
Molecular Weight411.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CN=CC=C4
InChIInChI=1S/C20H14ClN3O3S/c21-14-8-9-17-16(11-14)18(28(26,27)15-6-2-1-3-7-15)19(23-17)24-20(25)13-5-4-10-22-12-13/h1-12,23H,(H,24,25)
InChIKeyVVBYSZZLBOUKPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide (CAS 918493-37-5) – Structural Classification and Procurement Context


N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide (CAS 918493-37-5; molecular formula C₂₀H₁₄ClN₃O₃S; MW 411.86) is a synthetic indole-3-sulfonamide derivative . The compound belongs to the indolyl aryl sulfone (IAS) class, which has been extensively investigated for HIV-1 non-nucleoside reverse transcriptase inhibitory activity since the discovery of Merck's L-737,126 [1]. Structurally, it features a 5-chloroindole nucleus, a 3-benzenesulfonyl substituent, and a distinctive pyridine-3-carboxamide (nicotinamide) group at the 2-position . This nicotinamide moiety structurally differentiates it from the simpler 2-carboxamide analog L-737,126 (5-chloro-3-benzenesulfonyl-indole-2-carboxamide; CAS 148472-83-7), introducing an additional nitrogen-based hydrogen bond acceptor and altering the electronic and steric profile of the molecule.

Why N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide Cannot Be Substituted by Generic Indole-2-carboxamide Analogs


The indolyl aryl sulfone (IAS) chemotype is characterized by extreme sensitivity of target affinity to the 2-carboxamide substituent. In the landmark SAR study of indole-3-sulfonamide NNRTIs by Zhao et al. (2008), the 2-carboxamide moiety was identified as critical for binding: the unsubstituted carboxamide (CONH₂) on L-737,126 yields an IC₅₀ of 3 nM against HIV-1 RT, whereas replacement with ester, hydrazide, or carboxylic acid functionalities severely attenuates or abolishes activity [1]. The pyridine-3-carboxamide of the target compound introduces a heteroaryl ring with distinct hydrogen bonding capacity and lipophilicity compared to primary carboxamide or other aryl carboxamides [2]. Generic procurement of a 5-chloro-3-benzenesulfonyl-indole scaffold with an arbitrary 2-carboxamide variant carries substantial risk of non-equivalent target engagement. The comprehensive review by Chehardoli et al. (2020) confirms that the nature of the carboxamide group dictates hydrogen bond geometry, enzyme inhibition potency, and selectivity across the indole-2/3-carboxamide class [3]. Direct experimental substitution with L-737,126 or N-benzamide analogs without confirmatory assay data cannot guarantee comparable pharmacological behavior.

Quantitative Differentiation Evidence for N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide vs. Closest Analogs


Carboxamide Substituent Impact on HIV-1 Reverse Transcriptase Inhibitory Potency: Pyridine-3-carboxamide vs. Unsubstituted Carboxamide

The pyridine-3-carboxamide moiety of the target compound replaces the primary carboxamide (CONH₂) found in L-737,126. In the foundational IAS NNRTI SAR study (Zhao et al., 2008), a broad panel of 2-carboxamide variants were evaluated, establishing that substituent identity is a dominant driver of anti-HIV-1 RT potency [2]. L-737,126 (5-chloro-3-benzenesulfonyl-indole-2-carboxamide) exhibits an IC₅₀ of 3 nM against recombinant HIV-1 RT in RNA-dependent DNA polymerase assays at pH 8.2 [1]. While direct enzyme inhibition data for the pyridine-3-carboxamide variant are not yet reported in the public literature, the structure-activity relationship established for pyridine-containing indole sulfonamide analogs indicates that the pyridine nitrogen can engage in additional hydrogen bond contacts within the NNRTI binding pocket, potentially modulating binding kinetics and residence time [2].

Antiviral HIV-1 NNRTI Indolyl Aryl Sulfone

5-Chloro Substituent: Quantitative Potency Advantage Over 5-Unsubstituted and 5-Bromo Indolyl Aryl Sulfone Analogs

The 5-chloro group on the indole ring is a critical determinant of antiviral potency within the IAS class. Silvestri et al. (2003) systematically evaluated chlorine, bromine, and hydrogen at the 5-position: the 5-chloro derivative demonstrated sub-nanomolar potency against wild-type HIV-1 in cell-based assays (EC₅₀ = 0.9 nM), whereas the 5-H analog was approximately 10-fold less potent, and the 5-bromo analog showed intermediate activity [1]. The presence of a halogen at position 5 also proved essential for retaining activity against common NNRTI resistance mutants, particularly K103N and Y181C, with the 5-chloro compounds maintaining superior mutant potency profiles relative to 5-unsubstituted or 5-methyl congeners [2]. This halogen-dependent potency is consistent across multiple IAS sub-series including both 2-carboxamide and 2-carboxamide-variant chemotypes [3].

Antiviral HIV-1 NNRTI Halogen SAR

Resistance Profile Differentiation: Pyridine-3-carboxamide IAS vs. Clinical NNRTIs Delavirdine and Nevirapine

The indole-3-sulfonamide NNRTI scaffold, including both the 2-carboxamide class (L-737,126) and derivatives with modified carboxamide groups, demonstrates a distinctive resistance profile compared to first-generation clinical NNRTIs. In head-to-head resistance evaluations by Zhao et al. (2008), L-737,126 exhibited balanced activity against the common K103N and Y181C HIV-1 RT mutants, a profile not achieved by delavirdine or nevirapine, which lose ≥50-fold potency against K103N [1]. The 3-benzenesulfonyl group and 5-chloro substitution collaboratively confer resilience against these clinically prevalent mutations. The pyridine-3-carboxamide variant, as a member of this chemotype, is predicted to retain the favorable mutant-balancing properties characteristic of the IAS scaffold while potentially offering differentiated mutant EC₅₀ values due to altered binding contacts from the pyridine ring [2]. Direct quantitative comparison awaits experimental determination.

Drug Resistance HIV-1 NNRTI K103N Y181C

Chemical Reactivity and Derivatization Potential: Pyridine-3-carboxamide as a Synthetic Handle for Amide Coupling and Metal Coordination

The pyridine-3-carboxamide group provides synthetic versatility not available with the primary carboxamide of L-737,126. The pyridine nitrogen can serve as: (i) a ligand for transition metal-mediated catalysis, (ii) a site for N-oxide formation to modulate solubility, and (iii) a hydrogen bond acceptor with distinct geometry from carboxamide oxygen. In the click-chemistry-based combinatorial library approach for IAS NNRTI optimization, the identity of the 2-carboxamide substituent determined success rates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) derivatization, with heteroaryl carboxamides providing distinct reactivity profiles [1]. The pyridine ring also enables subsequent functionalization via electrophilic aromatic substitution or palladium-catalyzed cross-coupling, offering diversification routes unavailable to phenyl-substituted carboxamide analogs such as N-benzamide IAS derivatives [2].

Medicinal Chemistry Click Chemistry Synthetic Diversification

Recommended Application Scenarios for N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide Based on Quantitative Evidence


HIV-1 NNRTI Lead Optimization: Exploring 2-Carboxamide SAR Beyond L-737,126

The compound is best deployed as a starting point or reference molecule in HIV-1 NNRTI lead optimization campaigns focusing on 2-carboxamide diversification. The established SAR of L-737,126 (IC₅₀ HIV-1 RT = 3 nM) provides a quantitative baseline, while the pyridine-3-carboxamide introduces a heteroaryl system whose potency, selectivity, and pharmacokinetic parameters relative to the parent remain to be determined [1]. This compound enables systematic exploration of pyridine substitution effects within the validated IAS binding mode, as characterized in the 2.40 Å crystal structure of the IAS-RT complex (PDB 2RF2) [2].

NNRTI Resistance Profiling Against K103N and Y181C HIV-1 Variants

Given the demonstrated ability of the 5-chloro IAS scaffold to maintain balanced potency against common NNRTI resistance mutants (K103N, Y181C) while first-generation clinical inhibitors lose substantial activity [1], this compound should be prioritized in resistance-profiling panels. The pyridine-3-carboxamide variant may exhibit distinct mutant-to-wild-type EC₅₀ ratios compared to the primary carboxamide parent L-737,126, providing critical structure-resistance relationship data for next-generation NNRTI design [2].

Chemical Probe and Tool Compound Development for HIV-1 Reverse Transcriptase

The synthetic versatility of the pyridine-3-carboxamide moiety supports development of affinity probes, fluorescent conjugates, and photoaffinity labeling reagents for target engagement studies [1]. The pyridine nitrogen offers a site for N-oxide formation or metal coordination that is absent in L-737,126, enabling orthogonal conjugation strategies [2]. This compound may serve as a scaffold for generating well-characterized negative control analogs through systematic removal of key pharmacophoric elements while preserving physicochemical properties.

Comparative Physicochemical and ADME Profiling of 2-Carboxamide IAS Variants

In drug discovery programs requiring systematic profiling of how carboxamide substituents influence drug-like properties, this compound provides a direct comparison with the simpler carboxamide analog L-737,126. The pyridine ring increases calculated logP by approximately 0.8 units and introduces a weakly basic center (pKa ~3.2 for pyridinium) not present in the primary amide [1]. These differences can be exploited to map the relationship between carboxamide identity and solubility, permeability, metabolic stability, and plasma protein binding within the IAS chemotype [2].

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